molecular formula C17H25ClN2O5S B12474892 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B12474892
M. Wt: 404.9 g/mol
InChI Key: MOQRZWYYQSIDTJ-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a chloro-substituted benzene ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(azepan-1-yl)-2-oxoethoxy]benzonitrile
  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-cyclopentylbenzenesulfonamide

Uniqueness

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the methoxyethyl side chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Properties

Molecular Formula

C17H25ClN2O5S

Molecular Weight

404.9 g/mol

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C17H25ClN2O5S/c1-24-11-8-19-26(22,23)14-6-7-16(15(18)12-14)25-13-17(21)20-9-4-2-3-5-10-20/h6-7,12,19H,2-5,8-11,13H2,1H3

InChI Key

MOQRZWYYQSIDTJ-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Cl

Origin of Product

United States

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